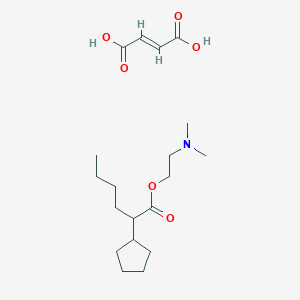
2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1), also known as DMAE Bitartrate, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of choline, a nutrient that is essential for brain and nerve function. DMAE Bitartrate has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in many different fields.
作用機序
The exact mechanism of action of 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate is not well-understood, but it is believed to work by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in many different brain functions, including memory and learning. By increasing the levels of acetylcholine, 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate may help improve cognitive function and memory.
生化学的および生理学的効果
In addition to its effects on brain function, 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been shown to have a variety of other biochemical and physiological effects. Studies have shown that 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate can increase levels of phosphatidylcholine, a key component of cell membranes. Additionally, 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been shown to have anti-inflammatory properties, which may help reduce the risk of chronic diseases such as heart disease and cancer.
実験室実験の利点と制限
2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has several advantages as a tool for scientific research. It is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited budgets. Additionally, 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been extensively studied, so there is a large body of research available on its effects and potential applications.
However, there are also some limitations to the use of 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate in lab experiments. One limitation is that the exact mechanism of action is not well-understood, so it may be difficult to design experiments that target specific pathways. Additionally, some studies have reported conflicting results, so more research is needed to fully understand the effects of 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate.
将来の方向性
There are many potential future directions for research on 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate. One area of interest is in the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been shown to improve cognitive function and memory, so it may have potential as a treatment for these conditions.
Another area of interest is in the development of new anti-inflammatory agents. 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been shown to have anti-inflammatory properties, so it may be useful in the development of new drugs to treat chronic diseases such as heart disease and cancer.
Conclusion:
In conclusion, 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate is a promising tool for scientific research with a variety of potential applications. Its effects on brain function, cell membranes, and inflammation make it a promising candidate for the development of new treatments for a variety of conditions. While there are some limitations to its use in lab experiments, the extensive body of research available on 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate makes it a valuable tool for researchers in many different fields.
合成法
2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate can be synthesized by reacting dimethylaminoethanol with alpha-butylcyclopentanone in the presence of an acid catalyst. The resulting compound is then reacted with maleic acid to form the final product, which is a white crystalline powder. This synthesis method has been well-established and is widely used in the production of 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate for research purposes.
科学的研究の応用
2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neurology, where 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been shown to have a variety of effects on brain function. Studies have shown that 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate can improve memory and cognitive function, as well as reduce symptoms of depression and anxiety. Additionally, 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been shown to have antioxidant properties, which may help protect the brain from damage caused by free radicals.
特性
CAS番号 |
129344-92-9 |
|---|---|
製品名 |
2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) |
分子式 |
C19H33NO6 |
分子量 |
371.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate |
InChI |
InChI=1S/C15H29NO2.C4H4O4/c1-4-5-10-14(13-8-6-7-9-13)15(17)18-12-11-16(2)3;5-3(6)1-2-4(7)8/h13-14H,4-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
UCVPDWGSPZBNEO-WLHGVMLRSA-N |
異性体SMILES |
CCCCC(C1CCCC1)C(=O)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCC(C1CCCC1)C(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
正規SMILES |
CCCCC(C1CCCC1)C(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
同義語 |
Cyclopentaneacetic acid, alpha-butyl-, 2-(dimethylamino)ethyl ester, ( E)-2-butenedioate (1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




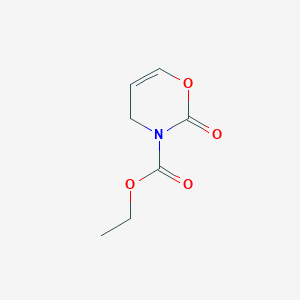



![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)

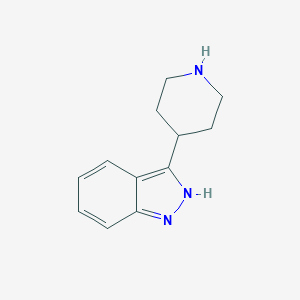


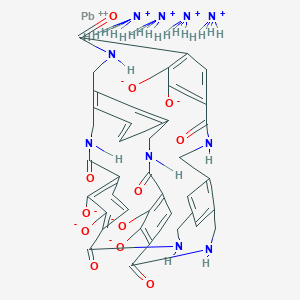
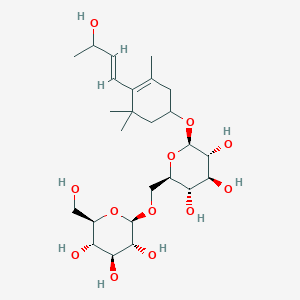
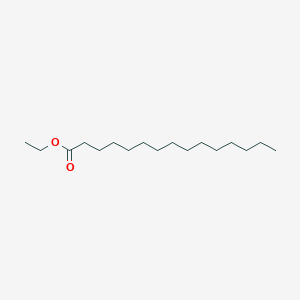
![(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B153912.png)